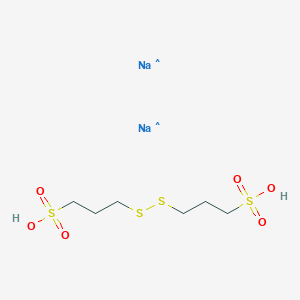![molecular formula C11H14S B12449785 6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol is an organic compound characterized by a unique structure that includes a thiol group attached to a benzoannulene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with sulfur-containing reagents to introduce the thiol group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and thiol introduction steps .
Industrial Production Methods
Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant or antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with various biomolecules, affecting their function. The pathways involved may include redox reactions and the modulation of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylic acid
- 6,7,8,9-tetrahydro-5H-benzo7annulene-5-carbaldehyde
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
6,7,8,9-tetrahydro-5H-benzo7annulene-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxylic acid, carbaldehyde, and ketone analogs .
Properties
Molecular Formula |
C11H14S |
|---|---|
Molecular Weight |
178.30 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol |
InChI |
InChI=1S/C11H14S/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11-12H,2,4,6,8H2 |
InChI Key |
FYXSYMGRJPAUCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)
![7-tert-butyl-2-(4-{3-[5-methyl-2-(propan-2-yl)phenoxy]propoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12449710.png)
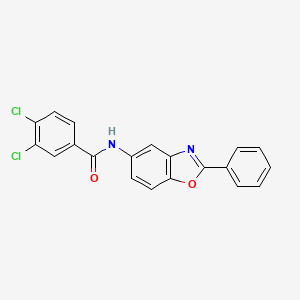
![3-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B12449718.png)
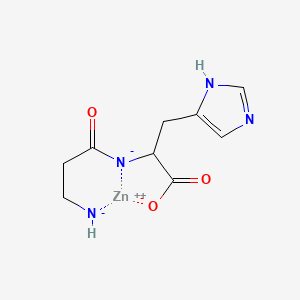
![Ethyl 4-methyl-2-{[(2,4,5-trichlorophenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12449739.png)


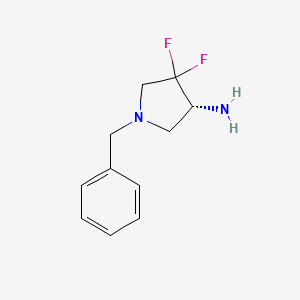
![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
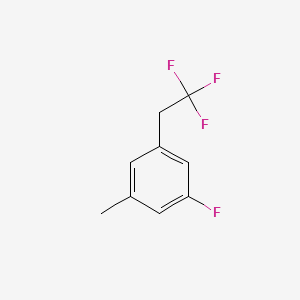

![(2E)-3-(2-{[1,1'-biphenyl]-4-yl}-4-methoxyphenyl)-N-hydroxyprop-2-enamide](/img/structure/B12449778.png)
